2-(piperazin-1-yl)acetic acid hydrochloride
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Overview
Description
2-(piperazin-1-yl)acetic acid hydrochloride is an organic compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)acetic acid hydrochloride typically involves the reaction of piperazine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt. The general reaction scheme is as follows:
- Reaction of Piperazine with Chloroacetic Acid:
Reagents: Piperazine, Chloroacetic acid
Conditions: Aqueous medium, room temperature
:Reaction: Piperazine+Chloroacetic acid→2-(piperazin-1-yl)acetic acid+HCl
Reagents: 2-(piperazin-1-yl)acetic acid, Hydrochloric acid
:Reaction: 2-(piperazin-1-yl)acetic acid+HCl→2-(piperazin-1-yl)acetic acid hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the continuous addition of chloroacetic acid to a solution of piperazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(piperazin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antihistamines and antipsychotic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used in the synthesis of various derivatives.
1-(2-hydroxyethyl)piperazine: A derivative with an additional hydroxyethyl group.
N-methylpiperazine: A methylated derivative of piperazine.
Uniqueness
2-(piperazin-1-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1222197-25-2 |
---|---|
Molecular Formula |
C6H13ClN2O2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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